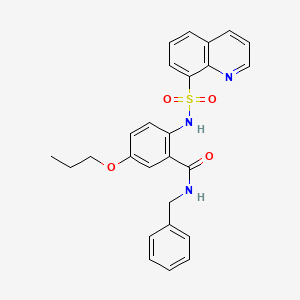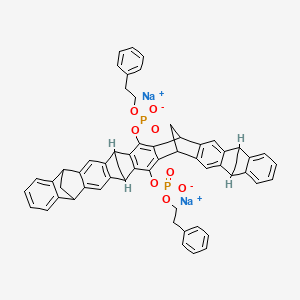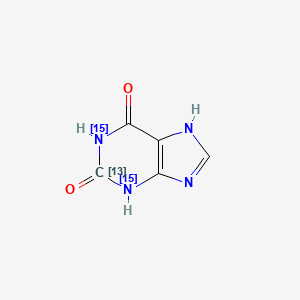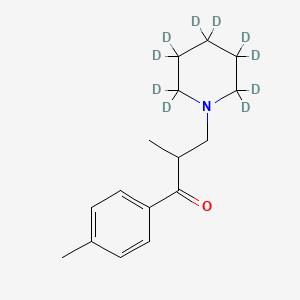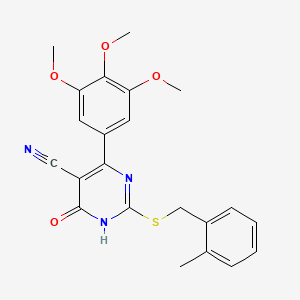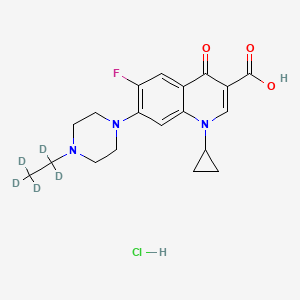
Enrofloxacin D5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enrofloxacin D5 Hydrochloride is a deuterated form of enrofloxacin, a synthetic chemotherapeutic agent from the fluoroquinolone family. It is primarily used as an analytical standard in various scientific research applications. The compound is known for its broad-spectrum antibacterial activity and is commonly used in veterinary medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Enrofloxacin D5 Hydrochloride involves the incorporation of deuterium atoms into the enrofloxacin molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 1-cyclopropyl-7-(4-ethyl-d5-1-piperazinyl)-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.
Deuteration: Deuterium atoms are introduced into the ethyl group of the piperazine ring using deuterated reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated enrofloxacin with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the deuterated intermediate.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and stability.
Analyse Des Réactions Chimiques
Types of Reactions
Enrofloxacin D5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the quinolone ring structure.
Substitution: Substitution reactions can occur at the piperazine ring or the quinolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of enrofloxacin, which can be used for further research and development .
Applications De Recherche Scientifique
Enrofloxacin D5 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in chromatography and mass spectrometry.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug behavior in biological systems.
Industry: Applied in the quality control of veterinary pharmaceuticals
Mécanisme D'action
Enrofloxacin D5 Hydrochloride exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the DNA gyrase and topoisomerase IV enzymes, and the pathways involved are related to DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin D8 Hydrochloride: Another deuterated fluoroquinolone used as an analytical standard.
Norfloxacin D5: A deuterated form of norfloxacin, also used in analytical applications.
Uniqueness
Enrofloxacin D5 Hydrochloride is unique due to its specific deuteration pattern, which provides distinct advantages in mass spectrometry analysis. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in various analytical techniques .
Propriétés
Numéro CAS |
2733718-29-9 |
|---|---|
Formule moléculaire |
C19H23ClFN3O3 |
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H/i1D3,2D2; |
Clé InChI |
PZJWYUDBXNNVLZ-LUIAAVAXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
SMILES canonique |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



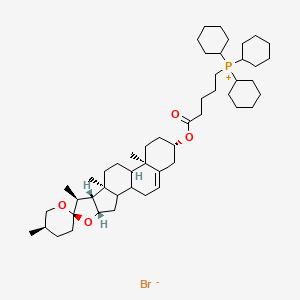
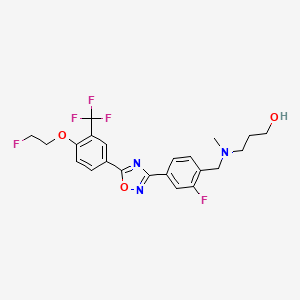
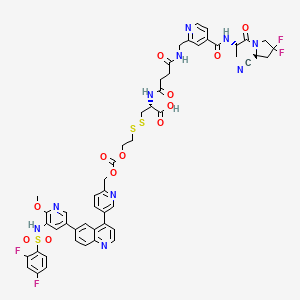

![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)
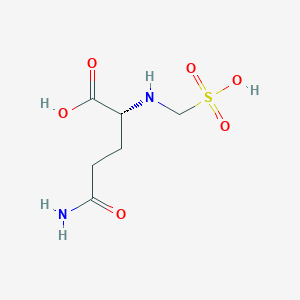
![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)
